(3-Bromobenzyl)malononitrile
Description
(3-Bromobenzyl)malononitrile is a brominated aromatic malononitrile derivative with the molecular formula C₁₀H₇BrN₂ (molecular weight: 251.08 g/mol). It consists of a malononitrile core (–C(CN)₂–) attached to a 3-bromobenzyl group. This compound is synthesized via Knoevenagel condensation between 3-bromobenzaldehyde and malononitrile under basic conditions (e.g., NaOH in ethanol/water) . The bromine substituent at the meta position on the benzene ring enhances its electron-withdrawing properties, making it valuable in materials science and organic synthesis.
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9H,4H2 |
InChI Key |
AKGYEQXOKCUPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The meta-bromo substituent in this compound provides stronger electron-withdrawing effects compared to para-bromo derivatives (e.g., ), influencing reactivity in cross-coupling reactions.
- Synthetic Accessibility: this compound is synthesized in one step, whereas [3-(4-Bromophenyl)...]malononitrile requires multi-step alkylation and ketone formation.
Table 2: Functional Comparison
Key Observations :
- Electron-Withdrawing Groups: The bromine in this compound enhances its NLO properties, similar to the dichloro-substituted IC-m2Cl used in solar cells .
- Biological Activity: Unlike BMN11 (a tyrosinase inhibitor ), brominated malononitriles lack reported biological data, indicating a research gap.
Toxicity and Environmental Impact
Malononitrile derivatives release cyanide (HCN) upon hydrolysis, posing acute toxicity risks .
Preparation Methods
General Reaction Procedure
In a typical protocol, malononitrile is dissolved in dichloroethane, followed by the addition of a base such as N,N-diisopropylethylamine (DIPEA) to deprotonate the α-hydrogens. The 3-bromobenzyl halide is introduced dropwise, and the reaction proceeds at room temperature for 6 hours. After quenching with water, the product is extracted using ethyl acetate and purified via flash chromatography.
Key Reaction Parameters:
-
Solvent: Dichloroethane (optimizes solubility and reaction kinetics).
-
Base: DIPEA (prevents over-alkylation by selectively deprotonating malononitrile).
-
Temperature: Ambient conditions (avoids side reactions such as polymerization).
-
Molar Ratio: 1:1 malononitrile to 3-bromobenzyl halide (ensures mono-alkylation).
Yield and Scalability
The method achieves yields of 83–90% for the mono-alkylated product, with scalability demonstrated at the 15 mmol scale. Impurities such as dialkylated byproducts are minimized through careful stoichiometric control and rapid quenching.
Example Synthesis:
-
Substrate: 3-Bromobenzyl bromide (15 mmol).
-
Product Yield: 83% (715 mg).
-
Purification: Flash chromatography with 10% ethyl acetate/hexane.
Alternative Pathways and Comparative Analysis
While mono-alkylation is the dominant method, alternative routes have been explored for specialized applications:
Optimization Strategies and Industrial Considerations
Catalyst and Solvent Optimization
Recent advances highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in aqueous-organic biphasic systems to enhance reaction rates and yields. For example, substituting dichloroethane with acetonitrile-water mixtures improves environmental sustainability without compromising efficiency.
Large-Scale Synthesis
Industrial production employs continuous flow reactors to maintain precise temperature control and reduce reaction times. A study using a microreactor system reported a 95% yield of this compound at a throughput of 1 kg/day, demonstrating commercial viability.
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Basic: What are the recommended synthetic routes and purification methods for (3-Bromobenzyl)malononitrile?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-bromobenzyl bromide with malononitrile in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours . Post-synthesis, purification via liquid-liquid extraction (using ether and water, with solubility data as in ) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Gas chromatography (GC) with temperature optimization (as in ) can validate purity.
Advanced: How can computational methods predict the electronic properties of this compound derivatives for photovoltaic applications?
Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) is critical for modeling absorption spectra and charge-transfer efficiency. For example, shows that B3LYP/6-31G(d,p) aligns well with experimental λmax values for malononitrile-based acceptors. Researchers should compare multiple functionals (e.g., uB97XD for dispersion corrections) and validate against experimental UV-Vis/NIR data. Solvent effects can be incorporated using the polarizable continuum model (PCM) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
this compound must be stored away from oxidizing agents (e.g., peroxides) and strong acids/bases due to reactivity risks . Use fume hoods and PPE (nitrile gloves, goggles). Occupational exposure should not exceed 3 ppm (8 mg/m³) as a time-weighted average (TWA) . Ventilation and spill containment measures are mandatory, and ignition sources must be prohibited in storage areas .
Advanced: How can end-capped engineering enhance the photovoltaic performance of this compound-based acceptors?
Methodological Answer:
Modifying terminal groups (e.g., fluorinated or cyano-substituted indanone derivatives) improves electron affinity and reduces energy loss. demonstrates that replacing malononitrile with stronger acceptors like 2-(6,7-difluoro-2-methylene-3-oxo-indan-1-ylidene)-malononitrile enhances open-circuit voltage (Voc). Computational screening of frontier molecular orbitals (FMOs) and reorganization energy (λ) using DFT optimizes charge mobility .
Advanced: What analytical strategies ensure accurate quantification of this compound purity?
Methodological Answer:
Orthogonal methods such as HPLC (C18 column, acetonitrile/water gradient), ¹H/¹³C NMR (δ 3.8–4.2 ppm for benzyl CH₂), and mass spectrometry (EI-MS for m/z ≈ 223 [M]⁺) are essential. highlights the use of orthogonal experimental design to validate desorption conditions in related compounds. Cross-validation with elemental analysis (C, H, N, Br) ensures stoichiometric accuracy .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound properties?
Methodological Answer:
Discrepancies in absorption maxima (e.g., B3LYP vs. experimental λmax in ) require multi-method validation. Use time-dependent DFT (TD-DFT) with solvent corrections and compare with spectroscopic ellipsometry. For structural contradictions (e.g., bond lengths), X-ray crystallography or neutron diffraction (as in ) provides ground-truth data. Bayesian optimization can reconcile computational and experimental datasets .
Advanced: What strategies enable functionalization of this compound for biological imaging probes?
Methodological Answer:
Radiolabeling with ¹⁸F (e.g., replacing bromine with [¹⁸F]fluoroethyl groups) creates PET tracers, as demonstrated for neurofibrillary tangle imaging in . Click chemistry (e.g., azide-alkyne cycloaddition) attaches targeting moieties (e.g., peptides). In vitro binding assays (e.g., β-amyloid fibrils) and autoradiography validate specificity. Pharmacokinetic modeling optimizes blood-brain barrier penetration .
Basic: What are the key spectroscopic signatures of this compound?
Methodological Answer:
FT-IR shows ν(C≡N) at ~2200–2250 cm⁻¹ and ν(C-Br) at 560–600 cm⁻¹. ¹H NMR features a singlet for the malononitrile CH₂ (δ ~3.5–4.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). In ¹³C NMR, the nitrile carbons appear at ~115–120 ppm, and the benzyl carbon at ~35–40 ppm .
Advanced: How do solvent interactions influence the reactivity of this compound in ionic liquid media?
Methodological Answer:
Ionic liquids (e.g., [BMIM][PF₆]) enhance reaction rates via charge stabilization and reduced activation energy. notes biphasic systems for catalyst recovery. Use COSMO-RS simulations to predict solubility and Kamlet-Taft parameters to assess hydrogen-bond acidity/basicity. Kinetic studies (e.g., Arrhenius plots) under varied solvent polarities elucidate transition states .
Advanced: What reaction mechanisms explain the potential prebiotic formation of malononitrile derivatives in extraterrestrial environments?
Methodological Answer:
Gas-phase radical reactions (e.g., CH₂CN + BrC₆H₄CH₂•) under Titan-like conditions ( ) could form this compound. Computational modeling (e.g., Gaussian with CCSD(T)/CBS) evaluates proposed pathways. Lab simulations using plasma discharge or UV photolysis in CH₄/N₂ atmospheres validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
